molecular formula C15H11Cl2N3O4 B11543607 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B11543607
M. Wt: 368.2 g/mol
InChI Key: JSLWZFDOQBSBBN-QGMBQPNBSA-N
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Description

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazone linkage between a 4-chloro-3-nitrophenyl group and a 4-chlorophenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-(4-chlorophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro groups in the aromatic rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in ethanol.

Major Products:

    Reduction of Nitro Group: Formation of the corresponding amino derivative.

    Substitution of Chloro Groups: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of hydrazone formation and its applications in organic synthesis.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which is known to exhibit biological activity.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry:

  • Potential applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in its biological activity, potentially through the generation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds:

  • N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
  • N’-[(E)-(4-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
  • N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide

Comparison:

  • The presence of the nitro group in N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide distinguishes it from other similar compounds, potentially enhancing its biological activity.
  • The chloro groups in the aromatic rings may influence the compound’s reactivity and interactions with other molecules, making it unique compared to its analogs.

Properties

Molecular Formula

C15H11Cl2N3O4

Molecular Weight

368.2 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C15H11Cl2N3O4/c16-11-2-4-12(5-3-11)24-9-15(21)19-18-8-10-1-6-13(17)14(7-10)20(22)23/h1-8H,9H2,(H,19,21)/b18-8+

InChI Key

JSLWZFDOQBSBBN-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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